molecular formula C22H24N4O2S2 B2386266 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 862977-09-1

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

Cat. No.: B2386266
CAS No.: 862977-09-1
M. Wt: 440.58
InChI Key: CNYICGOREXPAPM-UHFFFAOYSA-N
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Description

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine is a heterocyclic organic compound that belongs to the class of piperazines. This compound is characterized by the presence of two ethoxybenzo[d]thiazolyl groups attached to a piperazine ring. It has a molecular formula of C22H24N4O2S2 and a molecular weight of 440.58.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine are not fully understood due to limited research. Compounds with similar structures have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to induce apoptotic responses in cells, including caspase activation and loss of mitochondrial membrane potential .

Molecular Mechanism

The exact molecular mechanism of this compound is not known. Related compounds have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine typically involves the reaction of 2-bromo-1-(4-ethoxybenzo[d]thiazol-2-yl)ethan-1-one with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ethoxybenzo[d]thiazolyl groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine is unique due to its dual ethoxybenzo[d]thiazolyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-ethoxy-2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYICGOREXPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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